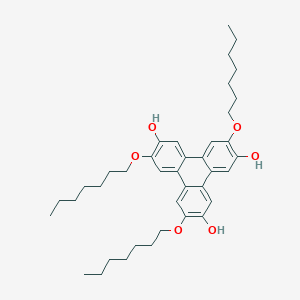
2,2-Difluoro-2-phenoxyethanol;4-methylbenzenesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoro-2-phenoxyethanol;4-methylbenzenesulfonic acid: is a chemical compound with the molecular formula C9H10F2O3S.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-phenoxyethanol;4-methylbenzenesulfonic acid typically involves the reaction of 2,2-difluoroethanol with 4-methylbenzenesulfonyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves careful control of temperature, pressure, and reaction time to ensure the efficient production of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Difluoro-2-phenoxyethanol;4-methylbenzenesulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the sulfonate group.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce corresponding ketones or carboxylic acids .
Wissenschaftliche Forschungsanwendungen
2,2-Difluoro-2-phenoxyethanol;4-methylbenzenesulfonic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2,2-Difluoro-2-phenoxyethanol;4-methylbenzenesulfonic acid involves its interaction with specific molecular targets. The compound can act as an electrophile in nucleophilic substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The pathways involved in these reactions depend on the specific reagents and conditions used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2-Difluoroethyl p-toluenesulfonate
- 2,2-Difluoroethyl 4-methylphenylsulfonate
Comparison
Compared to similar compounds, 2,2-Difluoro-2-phenoxyethanol;4-methylbenzenesulfonic acid is unique due to the presence of both the difluoroethanol and phenoxy groups. This combination imparts distinct chemical properties, making it suitable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
846044-20-0 |
|---|---|
Molekularformel |
C15H16F2O5S |
Molekulargewicht |
346.3 g/mol |
IUPAC-Name |
2,2-difluoro-2-phenoxyethanol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C8H8F2O2.C7H8O3S/c9-8(10,6-11)12-7-4-2-1-3-5-7;1-6-2-4-7(5-3-6)11(8,9)10/h1-5,11H,6H2;2-5H,1H3,(H,8,9,10) |
InChI-Schlüssel |
UOVLVMKVKCFXMY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)OC(CO)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,3,6-Trimethyl-5-phenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B14187080.png)
![Silane, (1,1-dimethylethyl)dimethyl[(methylthio)(trimethylsilyl)methyl]-](/img/structure/B14187083.png)
![N-[3-(Thiophen-2-yl)prop-2-yn-1-yl]aniline](/img/structure/B14187085.png)

![Triethyl{[(4R)-non-1-en-4-yl]oxy}silane](/img/structure/B14187104.png)

![1-(4-Fluoro-3-methylphenyl)-3-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14187122.png)




![tert-Butyl(dimethyl)[1-(methylsulfanyl)dec-1-en-1-yl]silane](/img/structure/B14187160.png)

